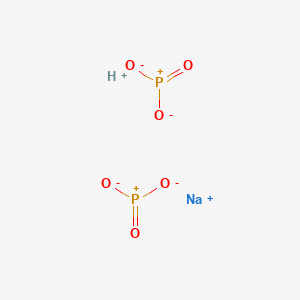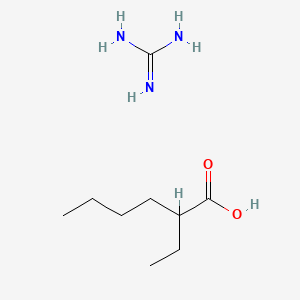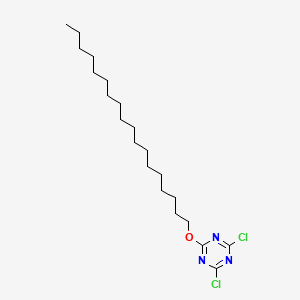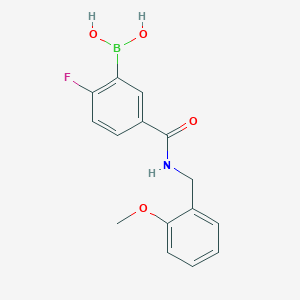
2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C15H15BFNO4 and a molecular weight of 303.09 g/mol . This compound is known for its unique structure, which includes a boronic acid group, a fluorine atom, and a methoxybenzylcarbamoyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-fluoro-5-nitrobenzoic acid with 2-methoxybenzylamine under specific conditions to form the corresponding amide. This intermediate is then subjected to reduction and subsequent borylation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the scalability and economic viability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions, with bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) in solvents like ethanol or water.
Major Products
Substitution Reactions: The major products are typically substituted benzene derivatives.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the boronic acid group with aryl or vinyl halides.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Biology: The compound can be used in the development of molecular probes and inhibitors for biological studies.
Industry: The compound can be used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular probes. The fluorine atom and methoxybenzylcarbamoyl group contribute to the compound’s specificity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-5-methylbenzoic acid: Another fluorinated benzoic acid derivative with different functional groups.
5-Fluoro-2-mercaptobenzoic acid: A fluorinated benzoic acid with a thiol group.
Uniqueness
2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid is unique due to its combination of a boronic acid group, a fluorine atom, and a methoxybenzylcarbamoyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .
Eigenschaften
Molekularformel |
C15H15BFNO4 |
|---|---|
Molekulargewicht |
303.09 g/mol |
IUPAC-Name |
[2-fluoro-5-[(2-methoxyphenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H15BFNO4/c1-22-14-5-3-2-4-11(14)9-18-15(19)10-6-7-13(17)12(8-10)16(20)21/h2-8,20-21H,9H2,1H3,(H,18,19) |
InChI-Schlüssel |
LLKVJBWMBZQDKA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2OC)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


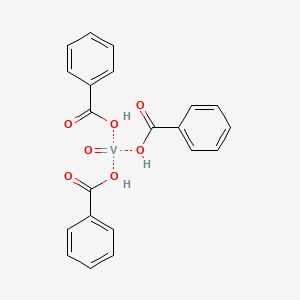


![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
